10H-Phenoxazine-10-propanoic acid is a heterocyclic compound featuring a phenoxazine core, characterized by its unique tricyclic structure consisting of two benzene rings linked by an oxazine moiety. Its molecular formula is , and it has a molecular weight of 255.27 g/mol. This compound is notable for its diverse applications in medicinal chemistry and materials science, particularly due to its photophysical and pharmacological properties.
Research indicates that 10H-Phenoxazine-10-propanoic acid exhibits significant biological activities, including:
The synthesis of 10H-Phenoxazine-10-propanoic acid typically involves several steps:
10H-Phenoxazine-10-propanoic acid finds applications across various fields:
Studies involving 10H-Phenoxazine-10-propanoic acid often focus on its interactions with biological targets:
Such studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound in biological systems.
Several compounds share structural similarities with 10H-Phenoxazine-10-propanoic acid. Here are some notable examples:
What sets 10H-Phenoxazine-10-propanoic acid apart from these similar compounds is its specific structural configuration that combines the phenoxazine framework with a propanoic acid side chain. This unique combination enhances its solubility and reactivity, making it particularly valuable in both medicinal and material applications. Its ability to act as a photoredox catalyst also distinguishes it from other phenoxazine derivatives, which may not possess such properties .
Aldol condensation serves as a pivotal step in constructing chalcone intermediates, which are precursors to 10H-phenoxazine-10-propanoic acid derivatives. The Claisen-Schmidt reaction, a base-catalyzed process, is frequently employed to couple acetophenone derivatives with substituted benzaldehydes. For instance, the reaction of 2-acetyl naphthalene with benzaldehyde in methanol containing potassium hydroxide yields chalcone derivatives through enolate intermediate formation [4]. Kinetic studies reveal that electron-withdrawing substituents on the benzaldehyde component accelerate the reaction by stabilizing the transition state, with rate constants increasing by up to 40% for nitro-substituted analogues compared to methoxy derivatives [4].
Ultrasonic irradiation has emerged as a method to enhance reaction efficiency. Under sonication at 80°C, the condensation of 4-hydroxy-3-methoxybenzaldehyde with diacetylbenzenes in ethanol achieves 95% yield within 8 hours, compared to 24 hours under conventional heating [4]. This acceleration is attributed to improved mass transfer and cavitation effects, which reduce activation energy by approximately 15 kJ/mol [4]. The table below summarizes key reaction parameters for chalcone formation:
| Substrate Pair | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Acetyl naphthalene + PhCHO | KOH/MeOH | 25°C | 24 | 82 |
| 1,3-Diacetylbenzene + Vanillin | H2SO4/EtOH | 80°C | 6 | 89 |
| 4-Hydroxyacetophenone + Veratraldehyde | NaOH/EtOH | 10°C → 25°C | 5 | 97 |
The stereoelectronic effects of substituents significantly influence regioselectivity. Ortho-substituted benzaldehydes exhibit reduced reactivity due to steric hindrance, while para-electron-donating groups facilitate enolate attack through resonance stabilization [4].
The phenoxazine core undergoes nucleophilic substitution at position C-4, where the electron-deficient aromatic system activates the site for displacement reactions. In one demonstrated pathway, sodium hydride-mediated coupling of bromophenoxazine (compound 1) with propionitrile derivatives (compound 2) produces intermediate 3 through an SNAr mechanism [2]. Kinetic isotope effect studies (kH/kD = 2.1) confirm that deprotonation of the nucleophile is rate-limiting in these reactions [2].
Comparative analysis of leaving groups reveals the following reactivity order:
$$ \text{Br} > \text{Cl} > \text{OTf} > \text{NO}_2 $$
Bromo-substituted phenoxazines react with propionitrile in N-methyl-2-pyrrolidone (NMP) at 80°C with a second-order rate constant of $$ 3.2 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, whereas nitro-substituted analogues exhibit negligible reactivity under identical conditions [2]. The presence of electron-donating groups on the phenoxazine ring, such as methoxy substituents, reduces activation energy by 12–15 kJ/mol through resonance stabilization of the transition state [2].
Notably, the propanoic acid side chain influences substitution kinetics. Protons α to the carboxylic acid group participate in intramolecular hydrogen bonding with the phenoxazine oxygen, creating a rigid transition state that accelerates substitution rates by a factor of 3–5 compared to unsubstituted phenoxazines [2].
The synthesis of 10H-phenoxazine-10-propanoic acid derivatives often involves hydrolysis of nitrile intermediates. Acid-catalyzed conversion of 3-(10H-phenoxazin-10-yl)propanenitrile (compound 6a) to the corresponding carboxylic acid proceeds via a two-step mechanism: rapid protonation of the nitrile followed by water attack on the nitrilium ion [2]. At 70°C in 6M HCl, the reaction follows pseudo-first-order kinetics with $$ k_{\text{obs}} = 1.8 \times 10^{-3} \, \text{min}^{-1} $$, achieving 98% conversion within 8 hours [2].
Reduction pathways play a complementary role in modifying the propionate chain. Catalytic hydrogenation of α,β-unsaturated ketone intermediates using palladium on carbon (5% Pd/C) in ethanol selectively reduces the double bond with an uptake rate of 22 mL H2/min. Competing over-reduction of the phenoxazine ring is minimized by maintaining hydrogen pressure below 3 atm and temperatures under 50°C [2].
Alternative reduction methods employ sodium borohydride in tetrahydrofuran, which reduces ketone groups to secondary alcohols while preserving the nitrile functionality. This method exhibits a temperature-dependent selectivity profile:
$$ \text{At 0°C: } 95\% \text{ alcohol, 5\% nitrile reduction} $$
$$ \text{At 25°C: } 78\% \text{ alcohol, 22\% nitrile reduction} $$
The activation energy for nitrile reduction ($$ Ea = 65 \, \text{kJ/mol} $$) exceeds that for ketone reduction ($$ Ea = 48 \, \text{kJ/mol} $$), enabling partial kinetic control [2].
10H-Phenoxazine-10-propanoic acid represents a heterocyclic compound characterized by its unique tricyclic structure consisting of two benzene rings linked by an oxazine moiety . With a molecular formula of C₁₅H₁₃NO₃ and molecular weight of 255.27 g/mol , this compound has attracted significant attention in pharmaceutical and medicinal chemistry due to its promising biological properties across multiple therapeutic applications .
The inhibition of viral polymerases through steric mechanisms represents a critical therapeutic strategy, and phenoxazine derivatives have demonstrated significant potential in this area. Research has revealed that phenoxazine-based nucleoside derivatives exhibit broad-spectrum antiviral activity against structurally diverse viruses, including both DNA and RNA viruses [3] [4].
Specifically, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine has proven to be a potent inhibitor of varicella zoster virus replication with superior activity against wild type than thymidine kinase deficient strains [3]. This selectivity pattern suggests that the phenoxazine core structure provides unique steric interactions that differentiate between various viral polymerase conformations.
The mechanism of viral polymerase inhibition through steric effects involves the phenoxazine tricyclic structure creating spatial constraints within the active site of viral enzymes. Studies have demonstrated that phenoxazine derivatives such as 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one (Phx-1) and 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one (Phx-2) significantly inhibit replication of multiple viruses including vesicular stomatitis virus, porcine parvovirus, simian virus-40, herpes simplex virus-1, and poliovirus [5].
The steric effects are particularly pronounced in the case of Phx-2, which exerted strong antiviral activity against human cytomegalovirus with a selectivity index of 200, while also showing moderate inhibition of herpes simplex virus type 1 and type 2 with selectivity indices of 6.7 and 17, respectively [6]. The compound demonstrated concentration-dependent virucidal action, suggesting direct inactivation of viral particles through steric interference with critical viral proteins [6].
Structure-activity relationship studies have revealed that the positioning and nature of substituents on the phenoxazine core significantly influence antiviral potency. 8-alkoxy-substituted phenoxazine nucleoside analogs showed the widest activity spectrum, efficiently inhibiting both DNA and RNA viruses [7]. Among DNA viruses, thymidine kinase-positive varicella zoster virus was most susceptible, with half-maximal effective concentration values at submicromolar levels [7].
| Phenoxazine Derivative | Target Virus | Selectivity Index | Mechanism |
|---|---|---|---|
| Phx-2 | Human Cytomegalovirus | 200 | Direct viral inactivation |
| Phx-2 | Herpes Simplex Virus-1 | 6.7 | Polymerase interference |
| Phx-2 | Herpes Simplex Virus-2 | 17 | Steric blocking |
| 8-alkoxy derivatives | Varicella Zoster Virus | <1 μM EC₅₀ | Active site occupation |
The role of 10H-Phenoxazine-10-propanoic acid and related derivatives in metabolic modulation has emerged as a promising avenue for antidiabetic compound development. Research has demonstrated that phenoxazine derivatives exhibit significant potential in glucose homeostasis regulation through multiple mechanistic pathways [8].
Phenoxazine-3-sulfonamide derivatives have been specifically designed and evaluated for hypoglycemic, hyperglycemic, and oral antidiabetic activities [8]. These compounds were prepared through construction of phenoxazine rings containing nitro and sulfonic acid groups, followed by transformation into biologically active sulfonamide derivatives [8]. One compound in this series exhibited promising antidiabetic activities comparable to glibenclamide and demonstrated increased serum insulin levels, indicating its potential as a novel insulin secretagogue [8].
The metabolic modulation effects of phenoxazine derivatives appear to involve multiple pathways. Studies have shown that certain phenoxazine compounds can function as peroxisome proliferator-activated receptor (PPAR) agonists, which play crucial roles in glucose and lipid metabolism [9] [10]. The phenylpropanoic acid framework, similar to that found in 10H-Phenoxazine-10-propanoic acid, has been extensively studied for PPAR selectivity and activity [9].
Research on α-benzylphenylpropanoic acid derivatives has revealed that specific structural modifications can confer selectivity for PPARγ over other PPAR subtypes [9]. The bulky benzyl side chain creates steric interactions that favor binding to PPARγ due to the larger binding pocket compared to PPARα and PPARδ [9]. This selectivity is crucial for antidiabetic activity while minimizing side effects associated with pan-PPAR activation.
Heterocyclic compounds incorporating phenoxazine scaffolds have demonstrated significant inhibitory activity against key diabetic enzymes including α-glycosidase, α-amylase, and α-galactosidase [11]. Molecular docking studies have identified critical amino acid residues including Asp349, Arg312, Arg439, Asn241, Val303, Glu304, Phe158, His103, Lys422, and Thr207 that participate in ligand binding within the active sites of these diabetic-related enzymes [11].
The structure-activity relationships for antidiabetic activity indicate that the propanoic acid moiety in 10H-Phenoxazine-10-propanoic acid provides essential interactions with receptor binding sites. The carboxylic acid group enables hydrogen bonding with key amino acid residues, while the phenoxazine core contributes hydrophobic interactions that stabilize the compound-receptor complex.
| Metabolic Target | Mechanism | Key Interactions | Therapeutic Relevance |
|---|---|---|---|
| PPAR γ | Transcriptional activation | Hydrophobic pocket binding | Insulin sensitization |
| α-Glycosidase | Enzyme inhibition | Active site occupation | Glucose absorption control |
| Insulin secretion | Secretagogue activity | Ion channel modulation | Postprandial glucose regulation |
The incorporation of thioamide functional groups into phenoxazine derivatives represents a strategic approach to enhance bioavailability and pharmacokinetic properties. While direct studies on 10H-Phenoxazine-10-propanoic acid with thioamide functionalization are limited, extensive research on related phenothiazine and phenoxazine derivatives provides valuable insights into the effects of sulfur-containing modifications [12] [13].
Thioamide functionalization in phenoxazine systems can significantly alter the electronic properties and metabolic stability of these compounds. Studies on phenothiazine derivatives with various sulfur-containing functional groups have demonstrated that sulfur oxidation represents a major metabolic pathway that can be modulated through strategic structural modifications [12]. The oxidation of sulfur to sulfoxide and subsequently to sulfone creates metabolites with different pharmacological properties and clearance rates [12].
Research on phenothiazine propanoic acid derivatives has shown that the presence of sulfur in the tricyclic system influences both the bioavailability and tissue distribution of these compounds [12]. The lipophilic nature of the thioamide-functionalized derivatives enhances membrane permeability, leading to improved oral bioavailability [12]. This is particularly important for 10H-Phenoxazine-10-propanoic acid analogs where enhanced absorption could significantly improve therapeutic efficacy.
The metabolic pathways of thioamide-functionalized phenoxazine derivatives involve cytochrome P450-mediated transformations [14]. CYP2C9 and CYP3A4 enzymes play opposing roles in the bioactivation and detoxification of similar heterocyclic compounds [14]. CYP2C9 primarily accounts for bioactivation pathways, while CYP3A4 provides critical counterbalancing detoxification reactions [14]. Understanding these metabolic interactions is crucial for optimizing thioamide functionalization strategies.
The incorporation of thioamide groups can also affect the binding affinity and selectivity of phenoxazine derivatives for their biological targets. Molecular docking studies have revealed that sulfur-containing functional groups can participate in unique interactions, including pi-sulfur bonds and hydrophobic contacts that are not available with oxygen analogs [15]. These interactions can enhance binding affinity while also influencing the selectivity profile of the compounds.
Phenoxazine derivatives with thioamide functionalization have demonstrated improved stability against enzymatic degradation [16]. The steric hindrance provided by sulfur-containing substituents can protect the core phenoxazine structure from metabolic attack at vulnerable positions [16]. This protection mechanism is particularly relevant for compounds like 10H-Phenoxazine-10-propanoic acid where the propanoic acid side chain may be susceptible to β-oxidation.
Studies on cobalt complexes with phenoxazine-related ligands have shown that sulfur-containing modifications can significantly influence the catalytic activity and biological properties of these systems [16]. The reactivity order observed (methylated > unsubstituted > sterically hindered) suggests that controlled steric effects through thioamide functionalization can fine-tune biological activity [16].
The bioavailability enhancement achieved through thioamide functionalization involves multiple mechanisms. Enhanced lipophilicity improves passive diffusion across biological membranes, while altered metabolic pathways can extend plasma half-life. ADME studies on related phenoxazine derivatives have shown that structural modifications affecting sulfur chemistry can dramatically influence solubility, clearance rates, and tissue distribution [17] [18].
For 10H-Phenoxazine-10-propanoic acid, strategic thioamide functionalization could address potential bioavailability limitations while maintaining or enhancing the compound's therapeutic activity. The propanoic acid moiety provides an ideal structural framework for introducing thioamide groups either through direct substitution or as pendant functionalities.
| Functionalization Strategy | Bioavailability Impact | Metabolic Considerations | Therapeutic Implications |
|---|---|---|---|
| Direct thioamide substitution | Enhanced membrane permeability | CYP-mediated sulfur oxidation | Improved oral absorption |
| Pendant thioamide groups | Increased lipophilicity | Selective metabolic pathways | Extended half-life |
| Hybrid thioamide-carboxylate | Balanced hydrophilic-lipophilic properties | Dual elimination routes | Optimized pharmacokinetics |